physicochemical properties of 1,1-Difluoro-2-methylbutan-2-amine
physicochemical properties of 1,1-Difluoro-2-methylbutan-2-amine
Advanced Physicochemical Modulation for Medicinal Chemistry[1][2][3]
Part 1: Executive Summary & Strategic Value
1,1-Difluoro-2-methylbutan-2-amine (CAS: 2613383-55-2) represents a high-value "chimeric" building block that bridges the gap between lipophilic bulk and electronic modulation.[1][2] In modern drug design, the strategic incorporation of fluorine at the
Unlike its non-fluorinated parent (2-methylbutan-2-amine, t-amyl amine), which is highly basic (
Key Performance Indicators (KPIs)
| Property | Value / Range | Strategic Implication |
| 7.1 – 7.4 (Est.) | ~3.5 unit drop vs. parent.[1][2] Increases neutral fraction at pH 7.[1][2]4. | |
| LogP | 1.3 – 1.5 | Moderate lipophilicity; |
| LogD | ~1.1 | Higher effective lipophilicity at physiological pH compared to parent amine.[1][2] |
| Metabolic Stability | High | Blockade of |
| Bioisostere | Isopropyl / t-Butyl | Electronic bioisostere with reduced basicity.[1][2] |
Part 2: Physicochemical Profile & Mechanistic Insight[1][2][3]
The Fluorine Basicity Effect
The most critical attribute of 1,1-difluoro-2-methylbutan-2-amine is its modulated basicity.[1][2] The strong electron-withdrawing inductive effect (
-
Mechanism: The
-bond polarization pulls electron density away from the nitrogen, stabilizing the free base form and destabilizing the protonated ammonium cation. -
Magnitude: Data from analogous systems (e.g., 2,2-difluoroethylamine,
) suggests a of approximately -3.5 units compared to the non-fluorinated tertiary alkyl amine.[1][2] -
Result: At physiological pH (7.4), the molecule exists as a ~50:50 mixture of cation and neutral species, whereas the non-fluorinated parent is >99.9% cationic. This drastically improves passive membrane permeability (
) .[2]
Lipophilicity & Hydrogen Bonding
The
-
H-Bond Donor: The
bond in the moiety is polarized ( ), allowing it to act as a weak hydrogen bond donor.[1][2] This can facilitate specific binding interactions within protein pockets, mimicking hydroxyl or thiol groups but with higher lipophilicity. -
Conformational Bias: The gauche effect (preference for F-C-C-N overlap) restricts conformational freedom, potentially reducing the entropic penalty of binding.
Part 3: Synthesis & Manufacturing Pathways
Given the steric bulk of the tertiary carbon, standard substitution reactions are inefficient. We recommend a Reformatsky-Curtius sequence for scalable, high-purity synthesis.[1][2]
Synthetic Workflow (Graphviz Visualization)
Figure 1: Recommended scalable synthesis route via Reformatsky reaction to construct the quaternary center.
Detailed Protocol: Reformatsky-Curtius Route
Step 1: Reformatsky Reaction
-
Activation: Activate Zinc dust (1.5 eq) with TMSCl (0.05 eq) in dry THF under Argon.
-
Addition: Add ethyl bromodifluoroacetate (1.2 eq) and 2-butanone (1.0 eq) dropwise to maintain a gentle reflux.
-
Workup: Quench with dilute HCl. Extract with MTBE.[1][2] The product is the
-hydroxy- -difluoro ester.[1][2]
Step 2: Conversion to Amine (Curtius)
-
Note: Direct nucleophilic substitution on the tertiary alcohol is difficult. The Curtius rearrangement preserves the carbon skeleton while installing the nitrogen.
-
Hydrolysis: Saponify the ester using LiOH in THF/Water. Isolate the free acid.
-
Acyl Azide Formation: Treat the acid with Diphenylphosphoryl azide (DPPA) and TEA in Toluene at 0°C.
-
Rearrangement: Heat to 90°C to form the isocyanate (evolution of
). -
Hydrolysis: Add 2M HCl and reflux for 1 hour to cleave the isocyanate to the primary amine hydrochloride.
-
Purification: Recrystallize from IPA/EtOAc to obtain 1,1-Difluoro-2-methylbutan-2-amine HCl .
Part 4: Experimental Protocols for Validation
Protocol A: Potentiometric Determination
Objective: Accurately determine the ionization constant to predict physiological charge state.[2]
Materials:
-
Titrant: 0.1 M KOH (standardized).[2]
-
Solvent: 0.15 M KCl (aq) for ionic strength control.[2]
-
Instrument: SiriusT3 or Mettler Toledo Potentiometer.
Workflow:
-
Dissolution: Dissolve 2.5 mg of compound in 10 mL of degassed 0.15 M KCl solution.
-
Blanking: Perform a blank titration of the solvent to calibrate the electrode slope.
-
Titration: Titrate from pH 2.0 to pH 12.0 using 0.1 M KOH.
-
Data Analysis: Plot pH vs. Volume of Base. The inflection point (half-equivalence point) represents the
.[1][2] -
Validation: The expected value should be 7.2 ± 0.3 . If >9.0, suspect defluorination or impurity.[2]
Protocol B: LogD Shake-Flask Method
Objective: Measure lipophilicity at physiological pH.[1][2]
-
Preparation: Prepare phosphate-buffered saline (PBS) at pH 7.4. Saturation of 1-octanol with PBS and vice-versa.[1][2]
-
Equilibration: Dissolve compound in the PBS phase (concentration ~100 µM).
-
Partitioning: Add equal volume of pre-saturated 1-octanol. Vortex for 60 minutes at 25°C.[1][2]
-
Separation: Centrifuge at 3000 rpm for 10 mins.
-
Quantification: Analyze both phases via HPLC-UV or LC-MS/MS.
-
Calculation:
.
Part 5: Applications in Drug Discovery
Bioisosteric Replacement Strategy
This building block serves as a direct replacement for:
-
tert-Butyl group: Reduces lipophilicity slightly and introduces H-bond donor capacity.[1][2]
-
Isopropyl group: Increases metabolic stability (blocks methine oxidation) and modifies electronics.[2]
-
Morpholine: Can mimic the electronic properties of morpholine (
) in a smaller, acyclic footprint.[2]
Safety & Toxicity Mitigation
-
hERG Inhibition: Highly basic amines are a primary pharmacophore for hERG channel blocking (QT prolongation).[2] Reducing the
to <7.5 significantly reduces the affinity for the hERG pore. -
Phospholipidosis: Cationic amphiphilic drugs (CADs) accumulate in lysosomes.[2] Lowering basicity reduces lysosomal trapping ratio.[2]
References
-
Basicity and Lipophilicity of gem-Difluorinated Saturated Bicyclic Amines.Chem. Eur. J., 2023.
-
Source:
- Context: Establishes the ~3 unit pKa drop for beta-difluoro amines.
-
-
Modulation of the H-Bond Basicity of Functional Groups by α-Fluorine-Containing Functions. J. Med. Chem., 2021.[2][3]
-
Source:[2]
- Context: Details the H-bond donor capability of the CHF2 group.
-
-
Synthesis of β-Fluoroamines by Lewis Base Catalyzed Hydrofluorination. J. Org. Chem., 2012.[2]
-
Source:[2]
- Context: Provides synthetic methodologies for fluorin
-
-
2,2-Difluoroethylamine Physicochemical D
-
Metabolic Stability of Fluorinated Small Molecules. ChemRxiv, 2025.[2][4]
-
Source:[2]
- Context: Explains the metabolic robustness of the C-F bond against oxid
-
